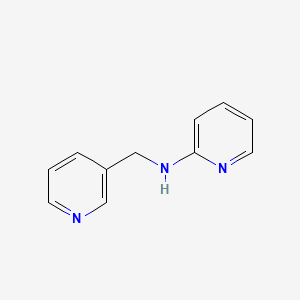

N-(吡啶-3-基甲基)吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(pyridin-3-ylmethyl)pyridin-2-amine” is a chemical compound with the molecular formula C11H11N3 . It is used in the field of chemistry as a building block for the synthesis of various complex molecules .

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides, which includes “N-(pyridin-3-ylmethyl)pyridin-2-amine”, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction involves C–C bond cleavage promoted by I2 and TBHP, and the conditions are mild and metal-free .Chemical Reactions Analysis

“N-(pyridin-3-ylmethyl)pyridin-2-amine” can participate in various chemical reactions. For instance, it can be used to synthesize N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions vary depending on the desired product .Physical And Chemical Properties Analysis

“N-(pyridin-3-ylmethyl)pyridin-2-amine” is a solid compound . Its molecular weight is 185.23 . More detailed physical and chemical properties were not available in the sources I found.科学研究应用

配位聚合物和超分子网络

N-(吡啶-3-基甲基)吡啶-2-胺已广泛用于配位聚合物和超分子网络的合成中。这些应用通常涉及金属盐与柔性不对称双(吡啶基)配体(包括 N-(吡啶-3-基甲基)吡啶-2-胺)的自组装,以形成复杂的结构。例如,它与银(I) 盐的反应已被证明会导致螺旋银(I) 配位聚合物的形成,表现出有趣的性质,如发光发射强度和结构多样性 (Zhang et al., 2013)。类似地,已经使用该配体构建了汞超分子结构,展示了由汞卤簇合物和非共价相互作用介导的多样结构基序 (Ye et al., 2016)。

化学反应中的催化剂

该化合物还作为配体在催化中找到了应用。例如,其衍生物已用于在室温下铜催化的芳基卤化物的胺化,证明了其在提高催化效率和官能团耐受性中的作用 (Wang et al., 2015)。

结构研究和磁性

在结构化学和磁性领域中,N-(吡啶-3-基甲基)吡啶-2-胺已用于合成锰(II)配合物,对其结构和磁性进行了研究。这些研究提供了对这些配合物中的配位几何和相互作用动力学的见解 (Wu et al., 2004)。

仿生和生物无机化学

该配体还被用于仿生和生物无机化学中。已经合成和表征了具有 N-(吡啶-3-基甲基)吡啶-2-胺和相关配体的铁(III)配合物,作为裂解二醇儿茶酚双加氧酶的功能模型,展示了其在模拟生物过程和了解金属酶中的作用机制中的作用 (Sundaravel et al., 2011)。

安全和危害

属性

IUPAC Name |

N-(pyridin-3-ylmethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-8H,9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFSSRCJMCCHQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/no-structure.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2655084.png)

![N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2655087.png)

![11-(hexadecylamino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2655090.png)

![1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2655091.png)

![ethyl 2-[[2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2655096.png)